molecular formula C17H13ClN2O2 B11372184 N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11372184
M. Wt: 312.7 g/mol
InChI Key: CORCEOHFOXUGLX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-7-8-13(18)9-14(11)19-17(21)15-10-16(22-20-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)

InChI Key

CORCEOHFOXUGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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